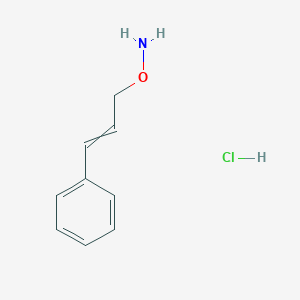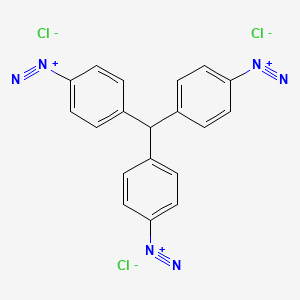
4,4',4''-Methanetriyltri(benzene-1-diazonium) trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride is a complex organic compound characterized by the presence of three diazonium groups attached to a central methanetriyl core. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride typically involves the diazotization of corresponding aromatic amines. The process generally includes the following steps:
Formation of Aromatic Amines: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to form aniline.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Tri-substitution: The diazonium salt is then reacted with formaldehyde to introduce the methanetriyl group, resulting in the formation of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient diazotization and tri-substitution.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Reducing agents such as sodium sulfite and stannous chloride are employed.
Major Products
Substitution: Halobenzenes, phenols, and aromatic amines.
Coupling: Azo dyes with various chromophoric properties.
Reduction: Tri-substituted aromatic amines.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of azo dyes and pigments for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its diazonium groups. These groups can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets include aromatic rings and nucleophilic sites in biomolecules. The pathways involved often include the formation of azo bonds and subsequent stabilization through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium compound with a single diazonium group.
4,4’-Methylenebis(benzene-1-diazonium) dichloride: Contains two diazonium groups linked by a methylene bridge.
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride: Unique due to the presence of three diazonium groups and a central methanetriyl core.
Uniqueness
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride stands out due to its tri-substituted structure, which imparts distinct reactivity and versatility in forming complex molecules. Its ability to participate in multiple substitution and coupling reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
81533-28-0 |
|---|---|
Molekularformel |
C19H13Cl3N6 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
4-[bis(4-diazoniophenyl)methyl]benzenediazonium;trichloride |
InChI |
InChI=1S/C19H13N6.3ClH/c20-23-16-7-1-13(2-8-16)19(14-3-9-17(24-21)10-4-14)15-5-11-18(25-22)12-6-15;;;/h1-12,19H;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
DYHDDOODYYTDHI-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+]#N)C3=CC=C(C=C3)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


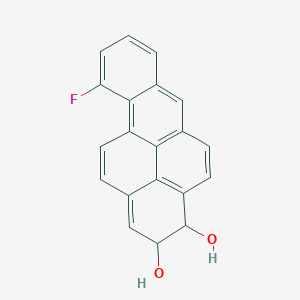
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
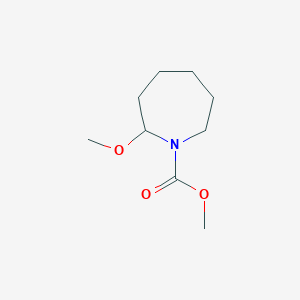
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
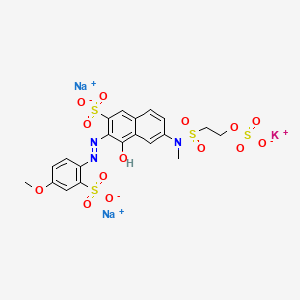
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)




